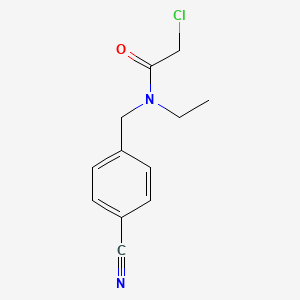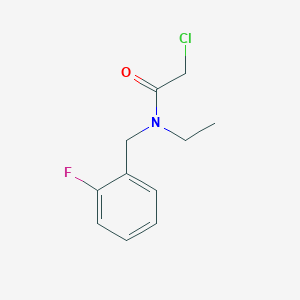![molecular formula C12H13Cl2NO2 B7932615 [Cyclopropyl-(2,5-dichloro-benzyl)-amino]-acetic acid](/img/structure/B7932615.png)
[Cyclopropyl-(2,5-dichloro-benzyl)-amino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Cyclopropyl-(2,5-dichloro-benzyl)-amino]-acetic acid: is a synthetic organic compound characterized by the presence of a cyclopropyl group, a dichlorobenzyl moiety, and an amino-acetic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Cyclopropyl-(2,5-dichloro-benzyl)-amino]-acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopropyl group, which can be achieved through the reaction of an alkene with a carbene precursor. The dichlorobenzyl group is introduced via a nucleophilic substitution reaction using 2,5-dichlorobenzyl chloride. The final step involves the formation of the amino-acetic acid moiety through a condensation reaction with glycine or its derivatives under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the dichlorobenzyl moiety, potentially converting it to a benzyl alcohol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted amino-acetic acid derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [Cyclopropyl-(2,5-dichloro-benzyl)-amino]-acetic acid serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it valuable in pharmaceutical research.
Medicine: In medicinal chemistry, this compound can be used as a lead compound for the development of new therapeutic agents. Its structural features allow for the design of analogs with improved efficacy and reduced side effects.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the synthesis of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of [Cyclopropyl-(2,5-dichloro-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance the compound’s binding affinity to its target, while the dichlorobenzyl moiety can modulate its pharmacokinetic properties. The amino-acetic acid structure allows for interactions with biological macromolecules, leading to the desired therapeutic effects.
Comparison with Similar Compounds
- [Cyclopropyl-(2,4-dichloro-benzyl)-amino]-acetic acid
- [Cyclopropyl-(2,5-dichloro-phenyl)-amino]-acetic acid
- [Cyclopropyl-(2,5-dichloro-benzyl)-amino]-propionic acid
Comparison: Compared to its analogs, [Cyclopropyl-(2,5-dichloro-benzyl)-amino]-acetic acid exhibits unique properties due to the specific positioning of the dichloro groups on the benzyl ring. This positioning can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-[cyclopropyl-[(2,5-dichlorophenyl)methyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-9-1-4-11(14)8(5-9)6-15(7-12(16)17)10-2-3-10/h1,4-5,10H,2-3,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSBOONDYWSNJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=C(C=CC(=C2)Cl)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

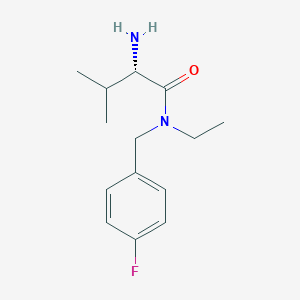
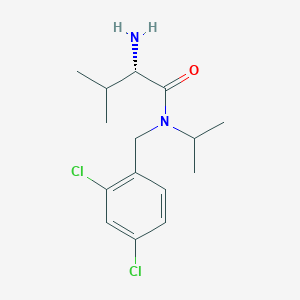
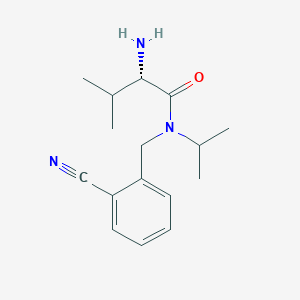
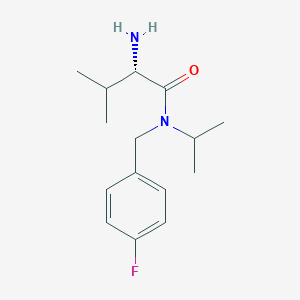
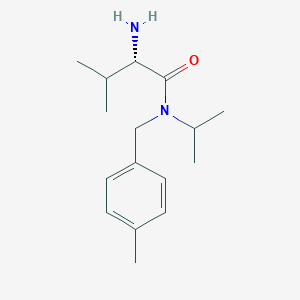
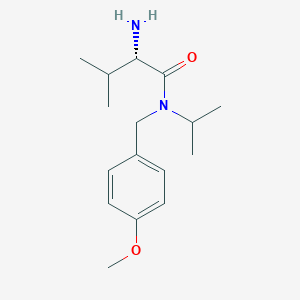
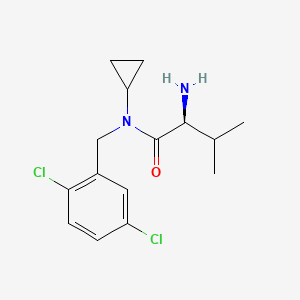

![[(2,5-Dichloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B7932610.png)
![4-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile](/img/structure/B7932621.png)
![4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile](/img/structure/B7932633.png)
